An In-depth Technical Guide to 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid: Synthesis, Structure, and Applications
An In-depth Technical Guide to 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and a plausible, robust synthetic pathway. Furthermore, it explores its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, and discusses its potential applications in the development of novel pharmaceuticals and functional materials. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science, providing both theoretical insights and practical, actionable protocols.
Introduction
Pyridine boronic acids are a class of versatile reagents that have gained significant traction in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions.[1] The introduction of a trifluoromethyl group into the pyridine ring can significantly modulate the electronic properties and metabolic stability of resulting molecules, making trifluoromethylated pyridines valuable motifs in agrochemicals and pharmaceuticals.[2] The subject of this guide, 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid, combines these features, presenting a unique building block for the synthesis of complex, biologically active compounds. Its strategic substitution pattern offers multiple points for molecular elaboration, making it a highly valuable intermediate for drug discovery programs.[3]
Molecular Structure and Physicochemical Properties
The molecular structure of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid is characterized by a pyridine ring substituted with a butoxy group at the 2-position, a boronic acid group at the 3-position, and a trifluoromethyl group at the 5-position.
| Property | Value | Source |
| CAS Number | 1218790-64-7 | [3] |
| Molecular Formula | C10H13BF3NO3 | [3] |
| Molecular Weight | 263.02 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | |
| Storage | Store in a cool, dry place away from moisture and light. Refrigeration is recommended. | [3] |
Synthesis of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid
3.1. Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Butoxy-3-bromo-5-(trifluoromethyl)pyridine
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To a solution of sodium butoxide (1.2 equivalents) in anhydrous n-butanol, add 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-Butoxy-3-bromo-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid
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Dissolve 2-Butoxy-3-bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
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Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Adjust the pH of the aqueous layer to approximately 2 with 1M HCl.
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Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid.
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data for this specific molecule is not publicly available, the following are predicted characteristic signals based on its structure and data from analogous compounds.
4.1. 1H NMR (400 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | s | 1H | H-6 (pyridyl) |
| ~7.90 | s | 1H | H-4 (pyridyl) |
| ~4.40 | t | 2H | -OCH2- |
| ~1.80 | m | 2H | -OCH2CH2- |
| ~1.50 | m | 2H | -CH2CH3 |
| ~0.95 | t | 3H | -CH3 |
| (broad singlet) | 2H | -B(OH)2 |
4.2. 13C NMR (101 MHz, CDCl3)
| Chemical Shift (ppm) | Assignment |
| ~165 | C-2 (pyridyl) |
| ~148 (q, JCF ≈ 4 Hz) | C-5 (pyridyl) |
| ~140 | C-6 (pyridyl) |
| ~135 | C-4 (pyridyl) |
| ~123 (q, JCF ≈ 272 Hz) | -CF3 |
| (broad) | C-3 (pyridyl, C-B) |
| ~68 | -OCH2- |
| ~31 | -OCH2CH2- |
| ~19 | -CH2CH3 |
| ~14 | -CH3 |
4.3. 19F NMR (376 MHz, CDCl3)
A single sharp peak is expected around -62 to -64 ppm, characteristic of a trifluoromethyl group on a pyridine ring.
4.4. Mass Spectrometry (ESI+)
The expected [M+H]+ ion would be observed at m/z 264.0.
4.5. Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~3400-3200 | O-H stretch (boronic acid, broad) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1600, 1570, 1470 | C=C and C=N stretch (pyridine ring) |
| ~1350 | B-O stretch |
| ~1300-1100 | C-F stretch |
Reactivity and Applications
5.1. Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, providing a powerful tool for the synthesis of complex biaryl and heteroaryl structures.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
5.2. General Protocol for Suzuki-Miyaura Coupling
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In a flame-dried Schlenk flask under an inert atmosphere, combine 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents).
-
Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
5.3. Applications in Drug Discovery and Development
The trifluoromethylpyridine motif is present in a number of active pharmaceutical ingredients (APIs) and agrochemicals.[2] The unique combination of the butoxy and trifluoromethyl groups in 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid makes it a valuable intermediate for the synthesis of novel compounds with potential biological activity. The butoxy group can enhance lipophilicity, which can improve cell membrane permeability, while the trifluoromethyl group can increase metabolic stability and binding affinity. Boronic acids themselves have also been identified as having a range of biological activities, including as enzyme inhibitors.[5]
Safety and Handling
2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a platform for the creation of complex molecules with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated heterocycles continues to grow, the importance of intermediates like 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid in enabling the discovery of new chemical entities is undeniable.
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Chemical Technology Co.,LTD. (n.d.). 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid. LookChem. Retrieved January 22, 2026, from [Link]
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